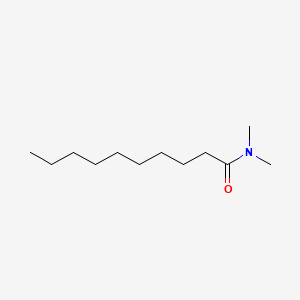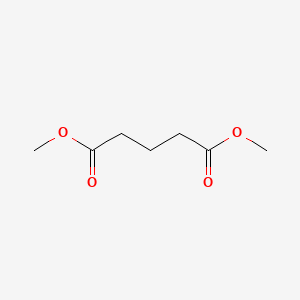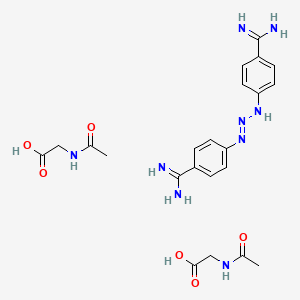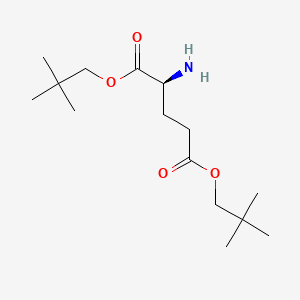
Dipropetryn
Overview
Description
Dipropetryn is a triazine herbicide primarily used for pre-emergence control of weeds. It is known for its selective and systemic properties, making it effective in inhibiting the growth of unwanted plants, particularly in agricultural settings. The chemical formula for this compound is C₁₁H₂₁N₅S, and it is recognized for its role in controlling a variety of weed species .
Mechanism of Action
Target of Action
Dipropetryn is a triazine herbicide . Its primary target is the photosystem II receptor site . This receptor plays a crucial role in the photosynthetic process of plants, particularly in the photolysis of water .
Mode of Action
This compound acts as a photosynthetic electron transport inhibitor at the photosystem II receptor site . By binding to this site, it disrupts the normal flow of electrons during photosynthesis. This disruption inhibits the photolysis of water, a critical step in the photosynthetic process .
Biochemical Pathways
The inhibition of photosynthesis by this compound has a significant impact on the plant’s biochemical pathways. Photosynthesis is the primary process by which plants convert light energy into chemical energy. This energy is then used to fuel the plant’s metabolic activities. By inhibiting photosynthesis, this compound effectively starves the plant of the energy it needs to grow and survive .
Pharmacokinetics
It is known that this compound is a solid at room temperature and is soluble in water to 160 ppm at 20°C . It is also soluble in aromatic and chlorinated hydrocarbon solvents . These properties likely influence its bioavailability and its behavior in the environment.
Result of Action
The primary result of this compound’s action is the inhibition of plant growth. By disrupting photosynthesis, this compound deprives the plant of the energy it needs to grow. This leads to the death of the plant, making this compound an effective herbicide for controlling unwanted vegetation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound is more readily adsorbed on soils with high clay and organic matter content . Additionally, it is registered for use only on cotton grown on sandy soils in certain regions . These factors can affect the distribution and effectiveness of this compound in the environment.
Biochemical Analysis
Biochemical Properties
Dipropetryn is a photosynthetic electron transport inhibitor at the photosystem II receptor site This means it interacts with the enzymes and proteins involved in photosynthesis, particularly those associated with the photosystem II complex
Cellular Effects
This compound, being a herbicide, primarily affects plant cells. It inhibits photosynthesis, a crucial cellular process in plants, by disrupting electron transport in photosystem II This can lead to reduced growth and eventually death of the plant
Molecular Mechanism
The molecular mechanism of this compound involves its role as a photosynthetic electron transport inhibitor at the photosystem II receptor site . It interferes with the normal functioning of photosystem II, a key component of the photosynthetic process in plants. This disruption leads to the inhibition of photosynthesis, affecting the plant’s ability to produce energy and grow.
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily related to its role as a photosynthetic electron transport inhibitor It disrupts the photosynthetic process, a critical metabolic pathway in plants
Transport and Distribution
A study has shown that this compound is absorbed extensively by the roots of intact seedlings of corn and oats and translocated to the shoots .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropetryn is synthesized through a series of chemical reactions involving triazine derivatives. The process typically involves the alkylation of triazine compounds with ethylthio groups and isopropylamine. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using batch or continuous flow reactors. The production process involves the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. The final product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Dipropetryn undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the ethylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Isopropylamines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Dipropetryn has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studying the behavior of triazine herbicides.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the formulation of herbicidal products for agricultural use
Comparison with Similar Compounds
Prometryn: Another triazine herbicide with similar properties but different substituents.
Terbutryn: A triazine herbicide with a different alkylthio group.
Ametryn: Similar in structure but with different alkyl groups.
Uniqueness of Dipropetryn: this compound is unique due to its specific ethylthio and isopropylamine substituents, which confer distinct physicochemical properties and herbicidal activity. Its selective action and systemic properties make it particularly effective in controlling a wide range of weed species without harming the desired crops .
Properties
IUPAC Name |
6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5S/c1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMZOGDXOFZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037533 | |
| Record name | Dipropetryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4147-51-7 | |
| Record name | Dipropetryn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4147-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropetryn [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropetryn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropetryn | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPETRYN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMU670U9DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)











